3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine
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Overview
Description
3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine: (CAS#: 849019-86-9) belongs to the class of triazoles. Its chemical formula is C₁₁H₁₄N₄O₂S , with a molecular weight of 266.32 g/mol . This compound features a triazole ring substituted with a phenylpropyl group and a sulfonyl group.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of the sulfonyl and phenylpropyl moieties onto the triazole scaffold. While specific methods may vary, a common approach includes nucleophilic substitution reactions or condensation reactions.
Reaction Conditions::Sulfonylation: The sulfonyl group can be introduced via a reaction between the triazole amine and a sulfonyl chloride or sulfonyl fluoride.
Phenylpropylation: The phenylpropyl group can be added through nucleophilic substitution or condensation reactions using appropriate reagents.
Industrial Production:: Industrial-scale production methods typically optimize yield, scalability, and cost-effectiveness. detailed industrial processes for this compound are proprietary and may not be publicly available.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the triazole nitrogen or the sulfonyl group.
Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide.
Sulfonylation: Sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) under basic conditions.
Phenylpropylation: Alkyl halides (e.g., 3-chloropropylbenzene) with a base (e.g., potassium carbonate).
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Common products include sulfonylated triazoles and their derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemical Biology: Researchers explore its interactions with biological targets.
Industry: It could serve as a building block for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly related to the sulfonyl group or the triazole ring.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare it to related triazoles or sulfonylated molecules.
Properties
Molecular Formula |
C11H14N4O2S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
5-(3-phenylpropylsulfonyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4O2S/c12-10-13-11(15-14-10)18(16,17)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,12,13,14,15) |
InChI Key |
BNLLNNMRSKIGDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)C2=NC(=NN2)N |
Origin of Product |
United States |
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